molecular formula C17H21ClN4O2S B2436693 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide CAS No. 923244-67-1

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide

Cat. No.: B2436693
CAS No.: 923244-67-1
M. Wt: 380.89
InChI Key: VPKCZVVWGZUZLA-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide is a complex organic compound featuring a thiazole ring, a urea linkage, and a chlorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Urea Linkage Formation: The urea linkage is formed by reacting the thiazole derivative with 4-chlorophenyl isocyanate.

    Final Coupling: The final step involves coupling the intermediate with N-isopentylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases makes it a valuable compound for cancer research and drug development.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-11(2)7-8-19-15(23)9-14-10-25-17(21-14)22-16(24)20-13-5-3-12(18)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKCZVVWGZUZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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